Onjisaponin Z
Overview
Description
Onjisaponin Z is a natural triterpenoid saponin isolated from the roots of Polygala tenuifolia, a plant commonly used in traditional Chinese medicine. This compound has garnered significant interest due to its diverse pharmacological properties, including neuroprotective, anti-inflammatory, and antioxidant effects .
Mechanism of Action
Target of Action
Onjisaponin Z is a natural product isolated from Radix Polygalae It’s known that saponins, the group of compounds to which this compound belongs, have a wide range of targets due to their complex structures .
Mode of Action
This compound has been identified as an autophagy enhancer . Autophagy is a cellular process that involves the degradation of dysfunctional cellular components through the autophagy-lysosomal pathway . This compound enhances this process, leading to the clearance of mutant proteins associated with neurodegenerative diseases . It’s suggested that this compound induces autophagy via the AMPK-mTOR signaling pathway .
Biochemical Pathways
This compound affects the dopamine metabolic pathway . Treatment with Onjisaponin B, a component of this compound, has been shown to increase dopamine content and decrease its metabolite content in the culture media . This suggests that this compound may have a role in modulating neurotransmitter levels, potentially impacting mood and cognitive function.
Pharmacokinetics
One study suggests that high doses of onjisaponin b, a component of this compound, can induce gastrointestinal congestion and swelling in mice . This could potentially impact the absorption and distribution of the compound, affecting its bioavailability.
Result of Action
The enhanced autophagy induced by this compound leads to the clearance of mutant huntingtin and A53T α-synuclein, proteins associated with Huntington’s disease and Parkinson’s disease, respectively . This suggests that this compound may have neuroprotective effects. Additionally, this compound has been shown to increase dopamine content in cells, which could have implications for mood and cognitive function .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound should be kept away from drains or water courses to prevent environmental contamination . Additionally, the compound’s stability and efficacy could potentially be affected by factors such as temperature and light exposure .
Biochemical Analysis
Biochemical Properties
Onjisaponin Z plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to modulate the activity of enzymes involved in the biosynthesis of neurotransmitters, such as tyrosine hydroxylase and monoamine oxidase . Additionally, it interacts with proteins involved in autophagy, such as microtubule-associated proteins 1A/1B light chain 3B (LC3) and sequestosome 1 (p62), promoting the degradation of aggregated proteins . These interactions highlight the compound’s potential in modulating biochemical pathways related to neuroprotection and cellular homeostasis.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been observed to enhance the proliferation and differentiation of neural stem cells, thereby promoting neurogenesis . Furthermore, this compound influences cell signaling pathways, such as the AMP-activated protein kinase (AMPK)-mammalian target of rapamycin (mTOR) pathway, which is crucial for cellular metabolism and autophagy . The compound also affects gene expression by modulating the transcription of genes involved in oxidative stress response and inflammation . These cellular effects underscore the potential of this compound in therapeutic applications for neurodegenerative diseases and cognitive disorders.
Molecular Mechanism
The molecular mechanism of this compound involves several intricate processes. At the molecular level, this compound binds to specific biomolecules, such as AMPK, leading to its activation and subsequent inhibition of the mTOR pathway . This activation promotes autophagy, a cellular process that degrades and recycles damaged organelles and proteins. Additionally, this compound inhibits the activity of monoamine oxidase, thereby increasing the levels of neurotransmitters like serotonin and dopamine . These molecular interactions contribute to the compound’s neuroprotective and cognitive-enhancing effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard storage conditions, with minimal degradation observed over extended periods . In vitro studies have shown that this compound maintains its bioactivity for several weeks, promoting sustained cellular effects such as enhanced autophagy and reduced oxidative stress . Long-term in vivo studies have demonstrated that this compound can exert prolonged neuroprotective effects, improving cognitive function and reducing neuronal damage over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to enhance cognitive function and reduce symptoms of depression in mice . At high doses, the compound may exhibit toxic effects, such as gastrointestinal irritation and hepatotoxicity . These findings highlight the importance of optimizing the dosage of this compound to maximize its therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to triterpenoid saponin biosynthesis. The compound interacts with key enzymes in the mevalonate (MVA) pathway, such as squalene synthase and squalene monooxygenase, which are essential for the production of triterpenoid saponins . Additionally, this compound affects metabolic flux by modulating the levels of intermediate metabolites, thereby influencing the overall biosynthesis of saponins . These interactions underscore the compound’s role in the complex network of metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, the compound binds to intracellular proteins, such as heat shock proteins, which assist in its proper folding and distribution . These interactions ensure the efficient transport and localization of this compound within various cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with autophagosomes and lysosomes to promote autophagy . Additionally, this compound can translocate to the nucleus, where it modulates the expression of genes involved in oxidative stress response and inflammation . These localization patterns highlight the multifaceted role of this compound in cellular processes and its potential as a therapeutic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: Onjisaponin Z is typically extracted from the dried roots of Polygala tenuifolia using solvent extraction methods. The extraction process involves the use of solvents such as methanol or ethanol, followed by purification using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Polygala tenuifolia roots. The roots are first dried and ground into a fine powder. The powder is then subjected to solvent extraction, and the resulting extract is purified using column chromatography to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Onjisaponin Z undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Substitution reactions involve replacing functional groups with others, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens or alkylating agents in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Onjisaponin Z has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Onjisaponin Z is compared with other similar triterpenoid saponins, such as:
Properties
IUPAC Name |
(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C71H106O32/c1-29-43(77)46(80)50(84)60(94-29)100-56-54(98-42(76)15-12-32-22-37(90-9)55(92-11)38(23-32)91-10)31(3)96-63(57(56)101-61-52(86)48(82)53(30(2)95-61)99-59-49(83)44(78)36(75)27-93-59)103-65(89)70-19-18-66(4,5)24-34(70)33-13-14-40-67(6)25-35(74)58(102-62-51(85)47(81)45(79)39(26-72)97-62)69(8,64(87)88)41(67)16-17-68(40,7)71(33,28-73)21-20-70/h12-13,15,22-23,29-31,34-36,39-41,43-54,56-63,72-75,77-86H,14,16-21,24-28H2,1-11H3,(H,87,88)/b15-12+/t29-,30-,31+,34-,35-,36+,39+,40+,41+,43-,44-,45+,46+,47-,48-,49+,50+,51+,52+,53-,54-,56-,57+,58-,59-,60-,61-,62-,63-,67+,68+,69-,70-,71-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKDCAIDWFPAGZ-ZZVFPCDUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C)OC4C(C(C(CO4)O)O)O)O)O)OC(=O)C56CCC(CC5C7=CCC8C(C7(CC6)CO)(CCC9C8(CC(C(C9(C)C(=O)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)C)(C)C)C)OC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)O)O)OC(=O)[C@@]56CC[C@@]7(C(=CC[C@H]8[C@]7(CC[C@@H]9[C@@]8(C[C@@H]([C@@H]([C@@]9(C)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)C)[C@@H]5CC(CC6)(C)C)CO)C)OC(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H106O32 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1471.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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